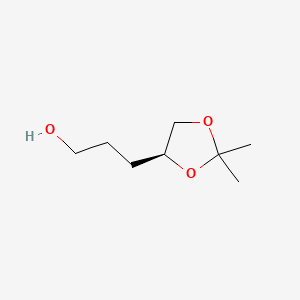
1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid
Overview
Description
“1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid” is a chemical compound with a molecular formula of C13H14ClFO2 . It has an average mass of 256.701 Da and a monoisotopic mass of 256.066650 Da . This compound exhibits diverse properties, making it versatile for scientific research applications.
Synthesis Analysis
The synthesis of “this compound” involves the chlorination and fluorination of a phenyl ring attached to a cyclohexane carboxylic acid.Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring attached to a carboxylic acid group and a phenyl ring. The phenyl ring is substituted with chlorine and fluorine atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 256.701 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Radiolabeling and Biological Properties
The application of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid in scientific research includes the development of fluorine-18-labeled derivatives for biological studies. In one study, various acids, including 4-fluorobenzoic acid and others, were used in place of cyclohexanecarboxylic acid to synthesize derivatives radiolabeled with fluorine-18. These compounds, evaluated in rats, showed promising biological properties and potential for assessing serotonin levels and static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Liquid Crystal and Electrooptical Properties
Another application is in the field of materials science, particularly in developing new series of low-melting esters with large nematic ranges. This involves the synthesis of compounds like 4-n-alkyl-2-fluorophenyl and 4-n-alkyl-2-chlorlorophenyl 4-n-alkylbicyclo (2.2.2)octane-1-carboxylates, which demonstrate useful electrooptical properties and very low injected smectic tendencies (Gray & Kelly, 1981).
Neurological Research
In neurological research, a study highlighted the effects of a novel γ-secretase modulator on brain β-amyloid pathology and spatial memory in transgenic mice, which could be relevant for Alzheimer's disease research (Imbimbo et al., 2009).
Polymer Science
The synthesis and properties of aromatic polyamides containing the cyclohexane structure have been studied, providing insights into the use of cyclohexanecarboxylic acid derivatives in polymer science. These polyamides exhibited high inherent viscosities and solubility in polar aprotic solvents (Hsiao et al., 1999).
Environmental Exposure Studies
Environmental exposure studies have utilized 1,2-Cyclohexane dicarboxylic acid, a related compound, to replace phthalates in plasticizers. The study of its oxidative metabolites in urine provided a means for assessing exposure levels (Silva et al., 2013).
Safety and Hazards
While specific safety data and hazards associated with “1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid” are not available in the current resources, it is generally recommended to handle laboratory chemicals with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO2/c14-9-5-4-6-10(15)11(9)13(12(16)17)7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRQRLRAGTUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=CC=C2Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361463 | |
| Record name | 1-(2-chloro-6-fluorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214263-04-4 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214263-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-chloro-6-fluorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)


![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)


![Benzo[b]thiophene-3-methanethiol](/img/structure/B1607594.png)


![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)

![Methyl 3-amino-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1607601.png)